Sodium taurocholate is primarily sourced from the bile of various mammals, where it is synthesized from cholesterol. It belongs to a class of compounds known as bile acids, which are steroid acids produced in the liver. Specifically, sodium taurocholate is classified as a sodium salt of taurocholic acid, which is itself a bile acid formed through the conjugation of cholic acid with taurine.
The synthesis of sodium taurocholate can be achieved through several methods:
The chemical reaction for its synthesis can be represented as follows:
Sodium taurocholate has a complex molecular structure characterized by a steroid nucleus with hydroxyl groups and an amine group from taurine. The molecular formula for sodium taurocholate is with a molecular weight of approximately 493.7 g/mol.
Sodium taurocholate participates in various biochemical reactions, particularly in the digestive system:
The emulsification process can be described by the following equilibrium:
This equilibrium allows for the effective transport of lipids across the intestinal barrier.
The mechanism by which sodium taurocholate facilitates lipid digestion involves several steps:
Research indicates that sodium taurocholate enhances lipid absorption significantly compared to water alone, demonstrating its critical role in nutrient bioavailability.
Sodium taurocholate has several important applications in various fields:
The sodium-taurocholate cotransporting polypeptide (Solute Carrier Family 10 Member 1, SLC10A1) constitutes the primary mechanism for hepatic uptake of conjugated bile acids, including sodium taurocholate, from portal blood circulation. This integral membrane protein, located exclusively at the basolateral (sinusoidal) membrane of hepatocytes, harnesses the inwardly directed sodium gradient generated by the sodium/potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) to drive concentrative uptake of its substrates. The transport process is electrogenic, reflecting the cotransport of one sodium taurocholate molecule with two sodium ions [1] [3]. This stoichiometry provides the thermodynamic driving force enabling efficient extraction of bile acids from portal blood against a concentration gradient, maintaining their enterohepatic circulation.
The quantitative significance of the sodium-taurocholate cotransporting polypeptide in sodium taurocholate clearance is profound. Experimental data, particularly from Slc10a1 knockout mouse models, unequivocally demonstrate its centrality. Slc10a1⁻/⁻ hepatocytes exhibit a complete absence of sodium-dependent taurocholic acid uptake capacity. In vivo, this translates to significantly impaired systemic clearance of conjugated bile acids, manifested as elevated serum bile salt concentrations (hypercholanemia), predominantly composed of conjugated species like sodium taurocholate. While compensatory mechanisms exist (involving organic anion transporting polypeptides and altered expression of other transporters like apical sodium-dependent bile acid transporter and organic solute transporter α/β), the sodium-taurocholate cotransporting polypeptide deficiency often overwhelms these, particularly under dietary challenge (e.g., ursodeoxycholic acid supplementation), leading to pronounced hypercholanemia [1] [5]. This establishes the sodium-taurocholate cotransporting polypeptide as the dominant, high-capacity pathway for conjugated bile acid entry into hepatocytes.
Beyond bile acid transport, the sodium-taurocholate cotransporting polypeptide facilitates hepatic uptake of sulfated compounds (e.g., estrone-3-sulfate, dehydroepiandrosterone sulfate), thyroid hormones, and selected drugs and toxins (e.g., statins like rosuvastatin and pitavastatin, micafungin, bromosulfophthalein, indocyanine green) [1] [3] [8]. Its expression is highly regulated under physiological and pathophysiological conditions, notably downregulated during cholestasis to protect hepatocytes from bile acid overload, and modulated by factors like inflammation, smoking, and alcohol consumption [6]. Regulation primarily occurs transcriptionally, involving liver-enriched transcription factors like CCAAT/enhancer-binding protein, with the promoter region of SLC10A1 lacking a TATA box but containing binding sites critical for liver-specific expression [4].
Table 1: Kinetic Parameters of Sodium Taurocholate Transport by the Sodium-Taurocholate Cotransporting Polypeptide
Parameter | Value (Mean ± SEM or Range) | Experimental System | Reference Context |
---|---|---|---|
KM for Taurocholate | ~50 μM | In vitro (ASBTNM) | [1] [10] |
KD for Pantoate | 127 μM | In vitro (ASBTNM ITC) | [10] |
Na⁺:Taurocholate Stoichiometry | 2:1 | Electrogenicity measurements | [1] [3] |
IC50 Myrcludex B | ~34-180 nM (Nanobodies) | In vitro inhibition studies | [2] [10] |
Fraction Hepatic Rosuvastatin Uptake | ~35% | Transfected cell studies | [3] [6] |
Elucidation of the three-dimensional architecture of the sodium-taurocholate cotransporting polypeptide and its bacterial homologs has provided profound insights into the molecular basis of sodium taurocholate recognition and translocation. The sodium-taurocholate cotransporting polypeptide belongs to the bile acid sodium symporter family, characterized by a core fold of ten transmembrane helices (or nine in human sodium-taurocholate cotransporting polypeptide, lacking the first helix of bacterial versions) organized into a core domain and a panel domain. The core domain, particularly a distinctive crossover region formed by the N-termini of transmembrane helices 3 and 8, harbors the essential sodium ion binding sites (Na1 and Na2) and the primary substrate binding pocket [2] [10].
Sodium binding is coordinated by highly conserved polar residues. Site Na1 involves interactions with sidechains of Serine 105, Asparagine 106, Threonine 123, and Glutamate 257 (human sodium-taurocholate cotransporting polypeptide numbering equivalents). Site Na2 is coordinated by Glutamine 68 and Glutamine 261 [2]. Mutagenesis studies confirm the critical nature of these residues; substitutions (e.g., A64T, S267F) near these sites or within the conserved "X motif" (involving residues like Asparagine 262) severely impair transport function [1] [2] [6]. The p.S267F variant, associated with hypercholanemia and vitamin D deficiency in humans, exemplifies the functional consequence of disrupting this intricate sodium coordination network [1] [6].
Substrate binding, particularly for sodium taurocholate, occurs within a large, predominantly hydrophilic cavity formed between the core and panel domains in the inward-facing state. Cryo-electron microscopy structures reveal that bile acids like taurocholate and glyco-chenodeoxycholate interact primarily with residues of the core domain. Key interactions involve ionic bonds between the anionic sulfate/sulfonate group of the bile acid (in conjugated forms like sodium taurocholate) and positively charged residues (e.g., Arginine, Lysine) within the binding pocket. Hydrophobic interactions with the steroid backbone and hydrogen bonding with the amide linkage of conjugated bile acids also contribute significantly [2] [3]. Notably, residues implicated in hepatitis B virus/hepatitis D virus receptor function (amino acids 84–87 and 157–165) overlap spatially with regions involved in bile acid binding, explaining the competitive inhibition of sodium taurocholate uptake by the viral preS1 domain peptide Myrcludex B and vice versa [2] [3] [6].
The sodium-taurocholate cotransporting polypeptide follows an alternating access "elevator" mechanism. Sodium binding stabilizes an outward-open conformation with high substrate affinity. Subsequent conformational changes, involving rigid-body movement of the core domain relative to the panel domain, translocate the bound substrate (sodium taurocholate) across the membrane. Substrate and sodium release into the cytosol, followed by reorientation to the outward-open state, completes the cycle. Binding of physiological substrates like pantoate (a bacterial homolog substrate) to the crossover region stabilizes specific conformations within the core domain, influencing the interface between domains and facilitating the elevator movement [2] [10]. Molecular dynamics simulations confirm that substrate binding within the core domain pocket is significantly stabilized when sodium ions occupy the Na1 and Na2 sites, indicating a degree of cooperativity in sodium and substrate binding during the transport cycle [10].
Table 2: Key Structural Elements Governing Sodium-Taurocholate Cotransporting Polypeptide Function
Structural Feature | Key Residues/Region (Human NTCP Equivalents) | Functional Role | Consequence of Disruption |
---|---|---|---|
Sodium Binding Site Na1 | S105, N106, T123, E257 | Sodium coordination; essential for transport energetics | Loss of sodium-dependent transport; abolished HBV/HDV entry |
Sodium Binding Site Na2 | Q68, Q261 | Sodium coordination; stabilizes substrate binding conformation | Reduced transport efficiency |
"X Motif" / Central Crossover | N262, Q293, S267 | Structural integrity of core domain; potential substrate interaction/translocation path | S267F causes hypercholanemia & vitamin D deficiency |
Core Domain Substrate Pocket | Multiple charged (R, K) and polar residues | Direct interaction with bile acid ionic group (taurocholate sulfate) and steroid core | Altered substrate affinity and specificity; impacts drug uptake |
HBV/HDV Receptor Site | 84-87, 157-165 | Binds viral myr-preS1 domain; overlaps spatially with bile acid binding region | Myrcludex B blocks bile acid uptake; bile acids inhibit HBV entry |
The substrate binding pocket of the sodium-taurocholate cotransporting polypeptide exhibits promiscuity, accommodating not only conjugated and unconjugated bile acids but also a diverse array of xenobiotics. This shared binding site creates the potential for competitive inhibition, where xenobiotics or other bile acids can impede sodium taurocholate uptake, and conversely, high bile acid concentrations can inhibit the hepatic uptake of co-transported drugs. Understanding these dynamics is crucial for predicting drug disposition and potential drug-induced cholestasis [1] [3] [7].
A wide range of clinically relevant pharmaceuticals function as competitive inhibitors of the sodium-taurocholate cotransporting polypeptide. These include:
The kinetics of inhibition are governed by classical competitive models, where the inhibitor (I) and substrate (S) compete for the same binding site on the transporter (T). The apparent Michaelis constant (KMapp) for sodium taurocholate uptake increases with increasing inhibitor concentration, while the maximum transport rate (Vmax) remains unchanged. The inhibition constant (Ki) quantifies the affinity of the inhibitor for the transporter. For example, cyclosporine A exhibits a lower Ki than ritonavir, indicating higher inhibitory potency against sodium-taurocholate cotransporting polypeptide [3] [7]. Sustained inhibition, particularly by drugs with long half-lives or chronic dosing, can lead to acquired cholestasis by reducing the hepatocellular uptake of bile acids like sodium taurocholate, thereby increasing their systemic concentration and potentially causing liver injury [1] [9].
Competition also occurs between bile acids themselves. Different conjugated bile acids (e.g., sodium taurocholate, sodium glycocholate, sodium glycochenodeoxycholate, sodium taurochenodeoxycholate) compete for binding and transport via sodium-taurocholate cotransporting polypeptide based on their relative affinities and concentrations [1] [7]. Furthermore, secondary bile acids formed by gut microbiota, such as deoxycholic acid and lithocholic acid, are also substrates/inhibitors. Lithocholic acid, particularly its unconjugated and sulfated forms, is highly cytotoxic, and its accumulation due to impaired transport or metabolism significantly contributes to cholestatic liver injury and inflammation [9]. The interplay between primary and secondary bile acids for sodium-taurocholate cotransporting polypeptide binding adds another layer of complexity to bile acid homeostasis regulation.
Table 3: Classification and Examples of Sodium-Taurocholate Cotransporting Polypeptide Inhibitors
Inhibitor Class | Prototypical Examples | Primary Indication/Target | Evidence for NTCP Inhibition |
---|---|---|---|
Immunosuppressants | Cyclosporine A, Tacrolimus | Organ transplant rejection | In vitro inhibition; clinical hypercholanemia [3] [9] |
HIV Protease Inhibitors | Ritonavir, Saquinavir | HIV infection | In vitro inhibition; clinical hypercholanemia [3] [6] |
Angiotensin II Receptor Blockers | Irbesartan, Losartan, Valsartan | Hypertension | In vitro inhibition; reduced HBV infection [3] |
Lipid-Modifying Agents | Ezetimibe, Rosuvastatin (weak) | Hypercholesterolemia | In vitro inhibition (Ezetimibe) [3] [8] |
Antivirals (HBV/HDV) | Myrcludex B (Bulevirtide) | Chronic Hepatitis D | High-affinity binding; competitive inhibition; in vivo PET confirmation [3] [5] [6] |
Cardiac Glycosides | Proscillaridin A, Ouabain | Heart failure, Arrhythmia | Potent in vitro inhibition of transport & HBV entry [3] [7] |
Hormones/Steroids | Progesterone, Estrone-3-sulfate | Endogenous/Exogenous hormone | Substrate/Inhibitor interactions [1] [3] |
Other Drugs | Propranolol, Bosentan, Fibrates (weak), Indomethacin | Various (CV, Inflammation) | Screening data; in vitro confirmation [3] [9] |
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